Hydrogen-Bond Donor Capacity: –CHF₂ vs. –CH₃ and –CF₃ Analogs
The 5-difluoromethyl (–CHF₂) substituent acts as a weak hydrogen-bond donor via C–H···X interactions, a property quantifiable through the compound's ability to engage in non-covalent interactions with protein residues. In contrast, the 5-methyl (–CH₃) analog (CAS 20725-32-0) is exclusively hydrophobic and cannot donate hydrogen bonds, while the 5-trifluoromethyl (–CF₃) analog (CAS 1221724-12-4) is a very poor H-bond donor due to the inductive effect of three fluorine atoms [1]. This difference is structural; no single assay value is available for this specific compound, but the class-level distinction is universally acknowledged in medicinal chemistry [2].
| Evidence Dimension | Hydrogen-bond donor capacity of the 5-substituent |
|---|---|
| Target Compound Data | –CHF₂: weak H-bond donor (C–H···X); α = 0.15–0.25 (estimated H-bond acidity scale) |
| Comparator Or Baseline | 5-CH₃: no H-bond donor; 5-CF₃: negligible H-bond donor |
| Quantified Difference | Qualitative; –CHF₂ uniquely provides H-bond donor character not available from –CH₃ or –CF₃ |
| Conditions | Based on physical-organic chemistry principles; no direct head-to-head experimental comparison for this exact triazole series. |
Why This Matters
For procurement decisions, the –CHF₂ analog is the only choice when the target binding site requires a hydrogen-bond donor interaction at the 5-position, making substitution with –CH₃ or –CF₃ analogs biochemically invalid.
- [1] Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem. 2011, 54 (8), 2529–2591. View Source
- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317 (5846), 1881–1886. View Source
